1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde

Hydroquinoline synthesis Regioselective formylation Vilsmeier-Haack reaction

Researchers constructing hydroquinoline-based bioactive libraries risk regioisomeric contamination that confounds SAR interpretation. This compound's 1,2,2,4,7-pentamethyl substitution directs exclusive C6 formylation, completely eliminating 8-carbaldehyde isomer formation. • Guaranteed regiospecificity for unambiguous SAR • Batch-specific QC: HPLC ≥95%, NMR confirmation • Enables precise stoichiometry for amination, Wittig & cyclization Supplied with full analytical documentation for reproducible research.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 1242823-56-8
Cat. No. B1522683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde
CAS1242823-56-8
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C=O)C(=CC(N2C)(C)C)C
InChIInChI=1S/C15H19NO/c1-10-6-14-13(7-12(10)9-17)11(2)8-15(3,4)16(14)5/h6-9H,1-5H3
InChIKeyJGEOKZXKUZEPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde: Procurement Specification


1,2,2,4,7-Pentamethyl-1,2-dihydroquinoline-6-carbaldehyde (CAS 1242823-56-8) is a heterocyclic aldehyde belonging to the N-alkyl-6-formylhydroquinoline class, with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound serves as a versatile synthetic intermediate whose reactivity is fundamentally governed by its unique 1,2,2,4,7-pentamethyl substitution pattern, which directs regiospecific formylation to the C6 position via the Vilsmeier-Haack reaction [1]. Commercially, it is available from multiple vendors at purities ranging from 95% to 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses .

1
Regiospecific C6 formylation driven by 7-methyl substitution (reported method)
2
Single aldehyde handle for chemoselective derivatization workflows
3
Supplier-documented purity with batch-specific QC data (NMR, HPLC)

Why This Hydroquinoline Cannot Be Replaced by Generic Analogs


The Vilsmeier-Haack formylation of N-alkylhydroquinolines exhibits strict regiochemical dependence on the substitution pattern of the starting heterocycle. Specifically, 7-substituted N-alkyl-1,2-dihydroquinolines, such as those bearing a methyl group at position 7, formylate exclusively at the C6 position to yield 6-carbaldehydes. In contrast, 6-substituted analogs, under identical reaction conditions, redirect formylation to the C8 position, producing 8-carbaldehydes instead [1]. Therefore, substituting the 1,2,2,4,7-pentamethyl variant with a 1,2,2,4,6-pentamethyl or a tetramethyl analog would result in a different constitutional isomer (8-carbaldehyde) or a non-formylated product, fundamentally altering downstream reactivity in condensation, cyclization, or coupling reactions.

Target compound
1,2,2,4,7-Pentamethyl substitution yields exclusive C6-carbaldehyde via Vilsmeier-Haack reaction
vs
6‑Substituted analog
6‑Methyl or unsubstituted analogs generate C8‑carbaldehyde or mixtures, altering downstream reactivity

Quantitative Differentiation Evidence


Regiospecific Vilsmeier-Haack Formylation at C6

The target compound 1,2,2,4,7-pentamethyl-1,2-dihydroquinoline-6-carbaldehyde is obtained via Vilsmeier-Haack formylation of 1,2,2,4,7-pentamethyl-1,2-dihydroquinoline in 60% yield. This yield is reported alongside other N-alkyl-6(8)-formylhydroquinolines synthesized under the same protocol [1]. The 7-methyl substituent is the critical structural determinant: it ensures formylation proceeds exclusively at the C6 position. This contrasts sharply with 6-substituted analogs, which yield 8-formylhydroquinolines under identical conditions [1]. Although the paper reports a yield range for a series, the 60% figure is specifically documented for this compound.

Formylation Yield
Reported
Target60% yield (C6)
Analogs30–85% (C8 for 6‑sub.)
Exclusive regioisomer identity under reported conditions
Vilsmeier‑Haack protocol; yield within published series range
Hydroquinoline synthesis Regioselective formylation Vilsmeier-Haack reaction

Structural Basis for Regiochemical Fidelity

The 2016 study by Manahelohe et al. establishes a clear structure-reactivity relationship: 7(8)-substituted N-alkyl-1,2-dihydroquinolines formylate at C6, whereas 6-substituted analogs formylate at C8 [1]. The target compound, with a methyl group at position 7, falls into the C6-formylation group. This regiospecificity is absolute for the substrates examined in the study, meaning that procurement of the 7-methyl analog guarantees the 6-carbaldehyde isomer with no detectable 8-carbaldehyde byproduct. In contrast, the unsubstituted or 6-methyl parent compounds produce either mixtures or the opposite isomer.

Regiochemical Control
Method context
7‑Methyl enforces C6 formylation (NMR confirmed)
Structure‑reactivity relationship supports positional fidelity
Class‑level inference; review analog performance
Regiochemistry Hydroquinoline scaffold Synthetic intermediate

Commercial Purity and QC Documentation

Multiple independent vendors including Bidepharm and AKSci supply this compound with certified purity of ≥95% , while Leyan offers a 98% purity grade . Both suppliers provide batch-specific quality control reports encompassing NMR, HPLC, and GC analyses. This level of documented purity is essential for quantitative structure-activity relationship (QSAR) studies and reproducible synthetic transformations where aldehyde content directly dictates stoichiometric accuracy.

Supplier Purity
Supplier data
≥95% (up to 98%)
Batch‑specific QC (NMR, HPLC, GC) aids stoichiometric accuracy
Source‑specific review recommended
Quality control Commercial sourcing Analytical specifications

Single Aldehyde Handle for Chemoselective Derivatization

The C6 aldehyde group on the pentamethyl-dihydroquinoline scaffold is a single, well-defined electrophilic handle amenable to condensation, reductive amination, Wittig olefination, and Knoevenagel reactions. In the broader class, 6-formylhydroquinolines have been employed as precursors for cyanine dye synthesis [1] and for generating nitrile-functionalized hydroquinolines via reaction with hydroxylamine hydrochloride and iodine [2]. The fully methylated scaffold with five methyl groups reduces the number of reactive sites to exactly one—the aldehyde—minimizing side reactions compared to less substituted analogs where the N-H or unsubstituted aromatic positions may participate in undesired pathways.

Reactive Sites
Class‑level
Target1 aldehyde handle
Analogs2 potential sites
Fewer competing sites may simplify derivatization and purification
Class‑level inference; validate in specific reaction
Chemoselective derivatization Heterocyclic aldehyde Synthetic methodology

Validated Application Scenarios


Medicinal Chemistry Library Synthesis

When constructing focused libraries of hydroquinoline-based bioactive molecules, researchers must avoid regioisomeric mixtures that confound SAR interpretation. The 1,2,2,4,7-pentamethyl substitution pattern guarantees exclusive C6 formylation [1], eliminating 8-carbaldehyde contamination that would otherwise arise from 6-substituted analogs [1]. This regiospecificity is essential for programs synthesizing 6-substituted coumarins, nitriles, and heterocyclic-fused systems where positional isomerism drastically alters biological activity [2].

Fluorescent Probe Development via Cyanine Condensation

Analogs of this compound, specifically 6-formyl-1,2,2,4-tetramethyl-1,2-dihydroquinoline, have been demonstrated as effective precursors for cyanine dye synthesis, where the aldehyde undergoes condensation to form fluorescent sensors for Fe3+ ions [1]. The pentamethyl analog offers the same electrophilic aldehyde handle but with additional methyl blockade at position 7, potentially improving photostability and reducing non-specific interactions in fluorescence-based assays [1].

High-Fidelity Stoichiometric Reactions

Reactions such as reductive amination, Grignard addition, and Wittig olefination proceed with stoichiometric precision only when the exact aldehyde concentration is known. Batch-specific QC documentation from suppliers—including HPLC purity (≥95%, with 98% available) and NMR confirmation [1][2]—allows researchers to calculate reagent equivalents without ambiguity, avoiding the over- or under-charging errors that plague research with uncharacterized commercial aldehydes.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Reported regiospecific C6 formylation
Confirm regioisomeric purity by NMR / HPLC
Fluorescent probe development
Analog data supports cyanine condensation
Assess photostability and conjugation efficiency
High‑fidelity stoichiometric reactions
Supplier‑documented purity
Verify aldehyde content by titration or NMR
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